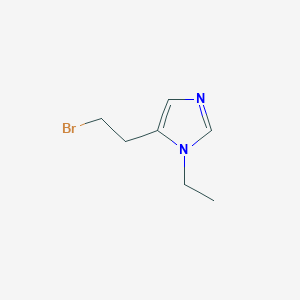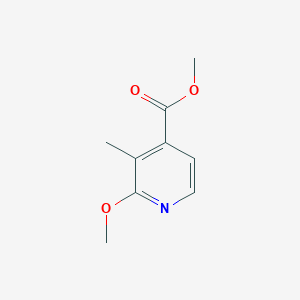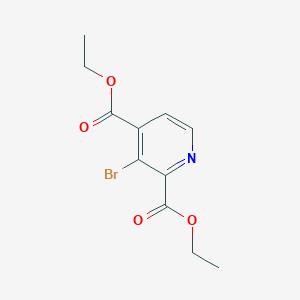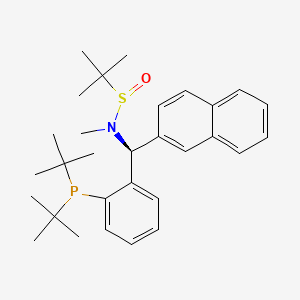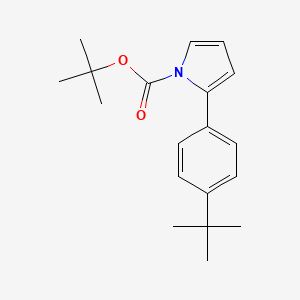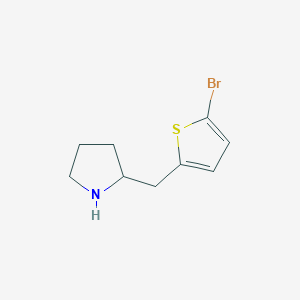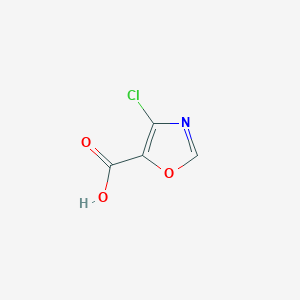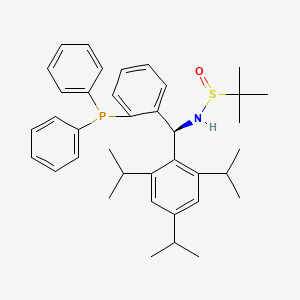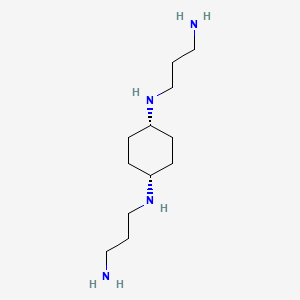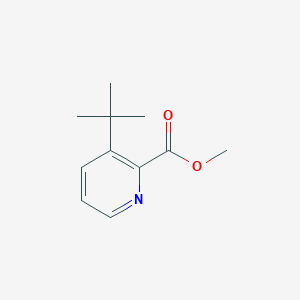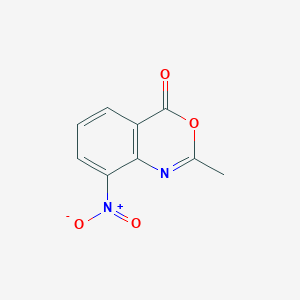
2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one is a synthetic compound belonging to the benzoxazinone class. It is known for its antimicrobial properties and has been shown to be effective against various bacteria, including Staphylococcus aureus . This compound is of interest in various fields, including chemistry, biology, and medicine, due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one can be synthesized through the reaction of 2-methylphenol with nitric acid . The process involves nitration of the phenol group followed by cyclization to form the benzoxazinone ring. The reaction typically requires controlled temperatures and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration and cyclization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoxazinone ring allows for various substitution reactions, particularly at the nitro and methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted benzoxazinones, and other heterocyclic compounds
Wissenschaftliche Forschungsanwendungen
2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects against bacterial infections.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one involves its interaction with bacterial enzymes and proteins. The compound inhibits the growth of bacteria by interfering with their metabolic processes. The nitro group plays a crucial role in its antimicrobial activity, and the benzoxazinone ring structure enhances its binding affinity to bacterial targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Similar structure but lacks the nitro group, resulting in different chemical properties and applications.
6-Nitro-2H-1,4-benzoxazin-3(4H)-one: Another benzoxazinone derivative with a nitro group at a different position, leading to variations in its biological activity.
Uniqueness
2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one is unique due to the presence of both the methyl and nitro groups, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its antimicrobial activity make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
103028-64-4 |
|---|---|
Molekularformel |
C9H6N2O4 |
Molekulargewicht |
206.15 g/mol |
IUPAC-Name |
2-methyl-8-nitro-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H6N2O4/c1-5-10-8-6(9(12)15-5)3-2-4-7(8)11(13)14/h2-4H,1H3 |
InChI-Schlüssel |
RSDIZLRVZHYTTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B15329960.png)

